molecular formula C13H14ClN3OS B379244 1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole

1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B379244
M. Wt: 295.79g/mol
InChI Key: BFYHOQGOVSWQLP-UHFFFAOYSA-N
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Description

1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a butyryl group, a chlorophenyl group, and a methylsulfanyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Butyryl Group: The butyryl group can be introduced through an acylation reaction using butyryl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the butyryl moiety can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs with antifungal, antibacterial, or anticancer properties.

    Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It can intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1-butyryl-3-(4-chlorophenyl)-1-methylurea: Similar in structure but lacks the triazole ring.

    1-butyryl-3-(4-chlorophenyl)-1-ethylurea: Similar in structure but has an ethyl group instead of a methylsulfanyl group.

    1-butyryl-3-(4-chlorophenyl)-1-phenylurea: Similar in structure but has a phenyl group instead of a triazole ring.

Uniqueness

1-butyryl-3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]butan-1-one

InChI

InChI=1S/C13H14ClN3OS/c1-3-4-11(18)17-13(19-2)15-12(16-17)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

BFYHOQGOVSWQLP-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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